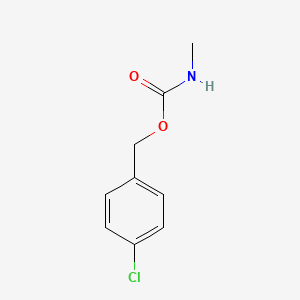
4-Chlorobenzyl methylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chlorobenzyl methylcarbamate is an organic compound with the molecular formula C9H10ClNO2. It is a member of the carbamate family, which are esters of carbamic acid. This compound is known for its applications in various fields, including agriculture and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
4-Chlorobenzyl methylcarbamate can be synthesized through several methods. One common method involves the reaction of 4-chlorobenzyl chloride with methyl isocyanate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the final product.
化学反应分析
Types of Reactions
4-Chlorobenzyl methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated oxides, while reduction can produce amines.
科学研究应用
4-Chlorobenzyl methylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and insecticidal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of pesticides and other agrochemicals.
作用机制
The mechanism of action of 4-chlorobenzyl methylcarbamate involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes, leading to its antimicrobial or insecticidal effects. The exact pathways and molecular targets may vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
- 4-Methoxybenzyl methylcarbamate
- 4-(Anilinocarbonyl)phenyl methylcarbamate
- 3-Methyl-4-thiocyanatophenyl methylcarbamate
Uniqueness
4-Chlorobenzyl methylcarbamate is unique due to its specific chemical structure, which imparts distinct properties such as its reactivity and biological activity. Compared to similar compounds, it may offer advantages in terms of stability, efficacy, or ease of synthesis.
属性
CAS 编号 |
2797-37-7 |
|---|---|
分子式 |
C9H10ClNO2 |
分子量 |
199.63 g/mol |
IUPAC 名称 |
(4-chlorophenyl)methyl N-methylcarbamate |
InChI |
InChI=1S/C9H10ClNO2/c1-11-9(12)13-6-7-2-4-8(10)5-3-7/h2-5H,6H2,1H3,(H,11,12) |
InChI 键 |
IRDYVYXLTFZDBL-UHFFFAOYSA-N |
规范 SMILES |
CNC(=O)OCC1=CC=C(C=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



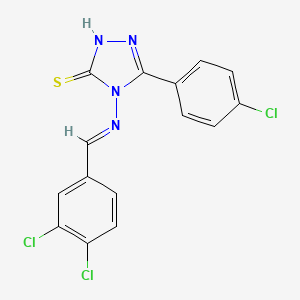
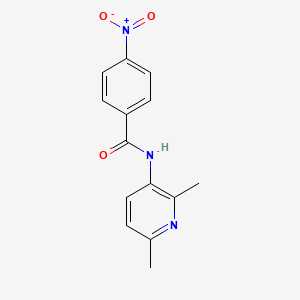

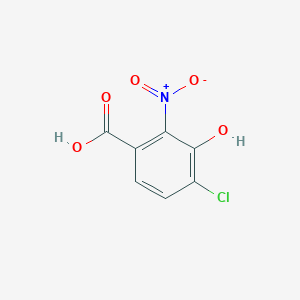
![2-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]benzamide](/img/structure/B15081752.png)
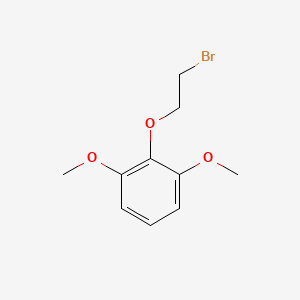
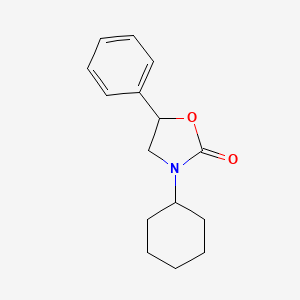
![[(2E)-2-(1-hexadecylquinolin-4(1H)-ylidene)ethylidene]propanedinitrile](/img/structure/B15081770.png)
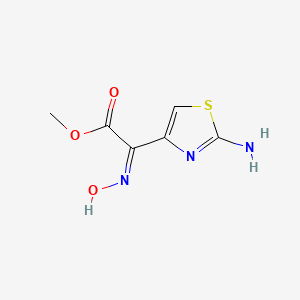
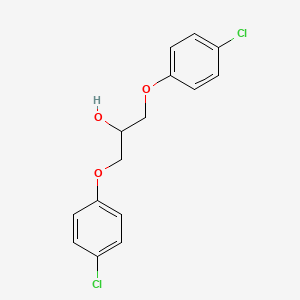

![N~1~-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N~2~-undecylethanediamide](/img/structure/B15081806.png)

